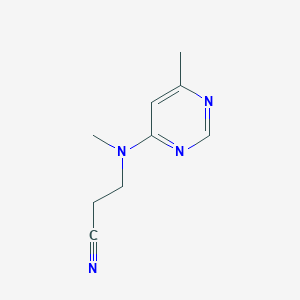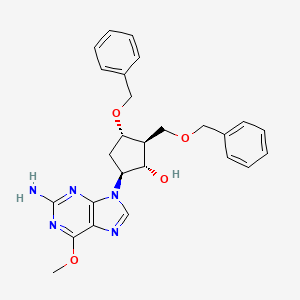
Pyrovalerone-d8 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrovalerone-d8 Hydrochloride is a deuterated analog of pyrovalerone, a synthetic cathinone. This compound is part of the α-pyrrolidinophenone class, known for its psychoactive properties. Deuterated compounds like this compound are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrovalerone-d8 Hydrochloride typically involves the deuteration of pyrovalerone. The process begins with the preparation of 2-bromo-valerophenone, which is then reacted with pyrrolidine in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature overnight, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrovalerone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form oxo-pyrrolidino derivatives.
Reduction: The β-keto moiety can be reduced to form hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include oxo-pyrrolidino derivatives, hydroxy derivatives, and halogenated compounds. These products are often studied for their pharmacological properties and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Pyrovalerone-d8 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and identify metabolites.
Biology: Employed in studies of enzyme interactions and metabolic stability.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in the development of new psychoactive substances and forensic analysis.
Wirkmechanismus
Pyrovalerone-d8 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound targets dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrovalerone: The non-deuterated analog with similar psychoactive properties.
3,4-Methylenedioxypyrovalerone (MDPV): A related compound with potent stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): Another analog known for its strong psychostimulant properties.
Uniqueness
Pyrovalerone-d8 Hydrochloride is unique due to its deuterated nature, which makes it more stable and easier to track in metabolic studies. This property allows for more accurate analysis of its pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C26H29N5O4 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(1S,2S,3S,5S)-5-(2-amino-6-methoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C26H29N5O4/c1-33-25-22-24(29-26(27)30-25)31(16-28-22)20-12-21(35-14-18-10-6-3-7-11-18)19(23(20)32)15-34-13-17-8-4-2-5-9-17/h2-11,16,19-21,23,32H,12-15H2,1H3,(H2,27,29,30)/t19-,20+,21+,23+/m1/s1 |
InChI-Schlüssel |
RSQFYCFYBCVODK-FBPBVXOASA-N |
Isomerische SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H]([C@@H]3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Kanonische SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(C3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
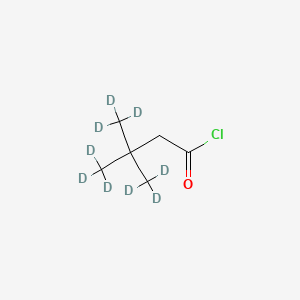
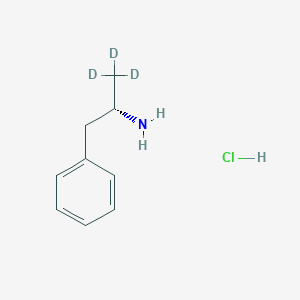

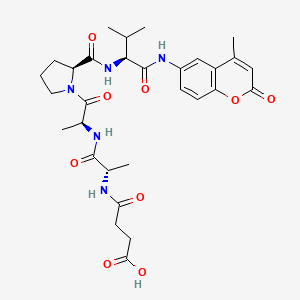
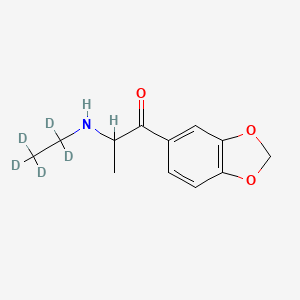
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)

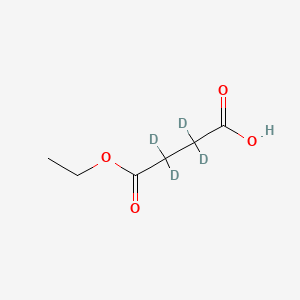
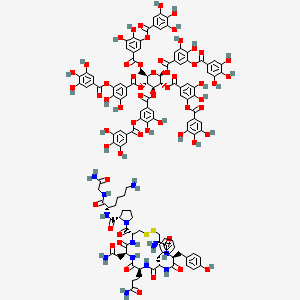
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
